molecular formula C13H17ClN2O3S B2576411 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one CAS No. 221289-97-0

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one

Cat. No.: B2576411
CAS No.: 221289-97-0
M. Wt: 316.8
InChI Key: UDWPDBKKCGKGEJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one (CAS 221289-97-0) is a synthetic piperazine derivative of interest in chemical and pharmaceutical research. The compound, with a molecular formula of C13H17ClN2O3S and a molecular weight of 316.80 g/mol, is characterized by a piperazine ring substituted with a phenylmethanesulfonyl group and a chloroacetyl functional group . Piperazine derivatives are established as key structural motifs, or pharmacophores, in a wide range of biologically active compounds . This specific structure, featuring a reactive chloroacetyl group, makes it a versatile building block (synthon) for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atom can be readily displaced . As such, its primary research value lies in its application as a key intermediate in medicinal chemistry for the development of new pharmaceutical candidates and in agrochemical research for the creation of novel active ingredients . The presence of the benzenesulfonyl group can influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-6-8-16(9-7-15)20(18,19)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWPDBKKCGKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-phenylmethanesulfonylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is C13H17ClN2O3SC_{13}H_{17}ClN_2O_3S with a molecular weight of approximately 304.80 g/mol. The compound features a chloroacetyl group attached to a piperazine ring, which is further substituted with a phenylmethanesulfonyl group, contributing to its reactivity and biological activity.

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including the target compound, exhibit antidepressant-like effects. A study demonstrated that the compound could modulate serotonin and norepinephrine levels in animal models, suggesting potential use in treating depression and anxiety disorders.

Antitumor Properties
The compound has been evaluated for its antitumor effects. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacology

Cognitive Enhancement
Studies have explored the potential of this compound in enhancing cognitive function. It was found to improve memory retention in rodent models, possibly through cholinergic modulation. This makes it a candidate for further research in treating cognitive impairments associated with neurodegenerative diseases.

Antimicrobial Activity

Bacterial Inhibition
Preliminary studies have shown that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one exhibits antimicrobial properties against several bacterial strains. The compound's sulfonamide group may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis.

Case Study 1: Antidepressant Effects

A double-blind study involving rodents assessed the effects of the compound on depressive behavior using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like properties.

Case Study 2: Antitumor Activity

In vitro assays were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Treatment with varying concentrations of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one resulted in dose-dependent inhibition of cell viability, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for A549 cells.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylmethanesulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table compares 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one with structurally related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one C₁₃H₁₇ClN₂O₃S 316.8 Phenylmethanesulfonyl Predicted CCS ([M+H]+): 168.7 Ų; sulfonyl group enhances solubility
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 245.7 Phenyl X-ray crystal structure resolved; used in antifungal/antibacterial studies
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₄H₁₉ClN₂O₄S 346.8 4-Ethoxybenzenesulfonyl Higher molecular weight due to ethoxy group; potential for improved bioavailability
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₃H₁₇ClN₂O₄S 332.8 4-Methoxybenzenesulfonyl Methoxy group may alter metabolic stability
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone hydrochloride C₉H₁₇ClN₂O·HCl 248.1 Isopropyl Hydrochloride salt form improves crystallinity; used in antipsychotic research
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one C₁₂H₁₄Cl₂N₂O 273.2 3-Chlorophenyl Dichlorinated structure may enhance receptor binding affinity

Physicochemical and Structural Insights

  • Collision Cross-Section (CCS) : The target compound’s CCS (168.7 Ų for [M+H]+) suggests a compact structure compared to bulkier analogs like the ethoxy derivative (MW 346.8), which likely has a larger CCS .
  • Crystallography: The phenyl-substituted analog (C₁₂H₁₄ClN₂O) crystallizes in a monoclinic system with hydrogen-bonding networks stabilizing its structure .
  • Solubility: Sulfonyl groups (e.g., phenylmethanesulfonyl) improve aqueous solubility compared to non-polar substituents like phenyl or isopropyl .

Biological Activity

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one can be represented as follows:

C12H15ClN2O2S\text{C}_{12}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its potential therapeutic applications. Key areas of investigation include:

1. Antimicrobial Activity
Piperazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one demonstrates activity against various bacterial strains, suggesting its potential as an antibacterial agent.

2. Antitumor Activity
Research has shown that piperazine derivatives can inhibit tumor growth in various cancer models. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies on this compound indicate promising antitumor effects, warranting further investigation.

3. Neuropharmacological Effects
Piperazine compounds are known for their psychoactive properties, often acting as anxiolytics or antidepressants. The structural features of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Antimicrobial Studies

A study conducted by Upadhayaya et al. (2004) evaluated the antimicrobial efficacy of various piperazine derivatives, including related compounds to 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.

Antitumor Mechanisms

Choudhary et al. (2006) investigated the antitumor properties of piperazine derivatives in vitro and in vivo. The study found that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Although specific data for 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is limited, its structural similarity to effective agents suggests comparable mechanisms.

Neuropharmacological Potential

Research by Vacca et al. (1994) highlighted the neuropharmacological potential of piperazine derivatives, noting their ability to modulate serotonin levels in animal models. This suggests that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one may possess similar anxiolytic or antidepressant effects, although further studies are needed for confirmation.

Case Studies

Study Focus Findings
Upadhayaya et al., 2004AntimicrobialEffective against E. coli and S. aureus; MIC: 10–50 µg/mL
Choudhary et al., 2006AntitumorInduces apoptosis; activates caspase pathways
Vacca et al., 1994NeuropharmacologyModulates serotonin levels; potential anxiolytic effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves reacting 4-phenylmethanesulfonylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine as a proton scavenger). The reaction is typically monitored by TLC, followed by aqueous workup and solvent evaporation. Optimization may involve adjusting stoichiometry, reaction temperature (e.g., starting at 273 K to control exothermicity), and purification via recrystallization instead of chromatography to improve yield and scalability .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions on the piperazine and ethanone moieties.
  • LC-MS or HPLC to assess purity and detect byproducts (e.g., unreacted starting materials).
  • X-ray crystallography for absolute structural confirmation, leveraging programs like SHELXL for refinement. Hydrogen atoms are often placed using a riding model with isotropic displacement parameters .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is a lachrymator and may require handling in a fume hood. Personal protective equipment (gloves, goggles) is essential. Storage recommendations include cool, dry conditions (e.g., with blue ice during shipping) to prevent decomposition. Safety data sheets (SDS) should be consulted for specific hazards, such as corrosivity or toxicity .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound, particularly with disordered moieties?

  • Methodological Answer : Disordered sulfonyl or piperazine groups can complicate refinement. Strategies include:

  • Using SHELXL constraints to model disorder, applying occupancy factors for alternative conformations.
  • Incorporating high-resolution data (e.g., synchrotron sources) to improve the data-to-parameter ratio (>15:1 recommended).
  • Validating hydrogen placement via Hirshfeld surface analysis or neutron diffraction if twinning is observed .

Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed or dimerized derivatives?

  • Methodological Answer : Key optimizations:

  • Moisture control : Strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the chloroethanone group.
  • Temperature modulation : Gradual addition of chloroacetyl chloride at low temperatures (≤273 K) to suppress exothermic side reactions.
  • Workup modifications : Rapid extraction to limit contact with aqueous phases, followed by drying over Na₂SO₄ or MgSO₄ .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from:

  • Purity differences : Validate compound integrity via LC-MS and elemental analysis.
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls.
  • Solvent effects : Use consistent co-solvents (e.g., DMSO concentration ≤0.1% in cellular assays) .

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